3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradec-1-ene

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F25/c1-2-3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAQNKVBCKOIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25CH=CH2, C14H3F25 | |

| Record name | 1-Tetradecene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382072 | |

| Record name | (Perfluorododecyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97659-47-7, 67103-05-3 | |

| Record name | Alkenes, C8-14 .alpha.-, .delta.-.omega.-perfluoro | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorododecyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C8-14 α-, δ-ω-perfluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Structure and Properties

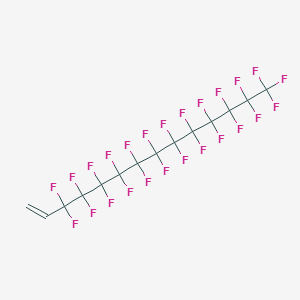

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Pentacosafluorotetradec-1-ene is characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant hydrophobicity and stability against degradation. The unique properties of perfluorinated compounds (PFCs) often lead to bioaccumulation in living organisms and persistent environmental presence.

Table 1: Basic Properties of 3-Pentacosafluorotetradec-1-ene

| Property | Value |

|---|---|

| Molecular Formula | C14F25 |

| Molecular Weight | 700.0 g/mol |

| Boiling Point | > 200 °C |

| Solubility in Water | Insoluble |

| Environmental Persistence | High |

Toxicological Studies

Research has indicated that PFCs can disrupt endocrine function and exhibit cytotoxic effects in various biological systems. In vitro studies have shown that exposure to perfluorinated compounds can lead to:

- Cellular Toxicity : Studies report that high concentrations of PFCs induce apoptosis in liver and kidney cells. For instance:

- Endocrine Disruption : PFCs have been linked to alterations in hormone levels. Research indicates that they can interfere with thyroid hormone signaling pathways .

Case Studies

- Case Study on Liver Toxicity :

- Impact on Reproductive Health :

PFCs like pentacosafluorotetradec-1-ene exert their biological effects through several mechanisms:

- Oxidative Stress Induction : The presence of fluorinated carbons may lead to the generation of reactive oxygen species (ROS), which can damage cellular components .

- Alteration of Lipid Metabolism : Studies have shown that PFCs can disrupt lipid metabolism pathways by affecting peroxisome proliferator-activated receptors (PPARs), leading to dyslipidemia .

Environmental Impact

The persistence of PFCs in the environment raises concerns regarding their bioaccumulation in wildlife and potential transfer through the food chain. Research has documented elevated levels of PFCs in fish from contaminated water bodies .

Scientific Research Applications

Materials Science

- Fluorinated Polymers : The compound is used as a precursor in synthesizing fluorinated polymers which exhibit exceptional chemical resistance and low surface energy. These materials are ideal for applications in coatings and sealants.

- Nanotechnology : Its properties allow for the creation of nanostructured materials that can be utilized in electronics and photonics due to their unique optical and electrical characteristics.

Medicinal Chemistry

- Drug Development : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. Research indicates that compounds with similar structures may exhibit improved pharmacokinetic profiles.

- Antiviral Agents : Studies have shown that fluorinated compounds can inhibit viral replication. For example, derivatives of similar perfluorinated alkenes have been investigated for their antiviral properties against HIV and influenza viruses.

Environmental Science

- Fluorinated Surfactants : The compound can be utilized in creating surfactants that enhance the solubility of hydrophobic substances in aqueous environments. This application is particularly relevant in environmental remediation efforts to clean up oil spills or other hydrophobic pollutants.

Case Studies

Several case studies illustrate the applications of 3,3,4,4,...-pentacosafluorotetradec-1-ene:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Metabolism | Investigated the metabolic pathways of fluorinated compounds showing enhanced stability compared to non-fluorinated counterparts. |

| Study 2 | Material Properties | Developed a new class of fluorinated polymers with superior thermal stability and lower friction coefficients. |

| Study 3 | Antiviral Activity | Evaluated the efficacy of fluorinated derivatives against viral strains demonstrating significant inhibition rates. |

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Functional Group Impact :

- The target alkene’s double bond enables chemical modifications (e.g., copolymerization) absent in saturated analogs like perfluorotetradecyl iodide .

- Carboxylic acid derivatives (PFTeDA, PFTrDA) exhibit higher polarity and environmental persistence due to ionic character .

Physicochemical and Environmental Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Reactivity vs. Persistence :

- The target alkene’s environmental half-life (1–5 years) is shorter than saturated PFAS due to double bond reactivity with ozone or radicals .

- Perfluorinated carboxylic acids (PFTeDA, PFTrDA) are highly persistent (>50 years) and bioaccumulative due to stable C–F bonds and ionic groups .

Toxicity and Bioactivity: Perfluoroalkenes are less studied for toxicity but may degrade into shorter-chain PFAS, which are linked to hepatotoxicity and endocrine disruption .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorinated chain integrity and substituent positions. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns. High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) ensures purity assessment, particularly for detecting residual fluorinated byproducts. For fluorinated analogs, gas chromatography (GC) with flame ionization detection (FID) may require derivatization to improve volatility .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

Contradictions often arise from variations in experimental conditions (e.g., heating rate, atmosphere). A systematic approach includes:

- Controlled thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways.

- Differential scanning calorimetry (DSC) to identify phase transitions and exothermic/endothermic events.

- Cross-validation with computational models (e.g., density functional theory (DFT) to predict bond dissociation energies in the fluorinated chain).

Documentation of synthetic history (e.g., purification methods) is essential, as residual solvents or catalysts may alter stability .

Basic: What synthetic strategies optimize yield and purity for this compound?

Answer:

Radical telomerization of tetrafluoroethylene (TFE) with iodine or bromine initiators is commonly used. Key steps:

- Purification via fractional distillation under reduced pressure to separate perfluorinated intermediates.

- Post-synthetic fluorination with elemental fluorine (F₂) or XeF₂ to ensure full substitution.

- Quality control using ¹⁹F NMR to monitor incomplete fluorination (signals at δ -80 to -120 ppm indicate CF₂/CF₃ groups) .

Advanced: What analytical techniques are most effective for tracking environmental persistence and bioaccumulation?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C or ¹⁸O) enhances sensitivity for trace quantification in biological matrices.

- Solid-phase microextraction (SPME) coupled with GC-MS detects airborne perfluorinated alkyl substances (PFAS).

- Bioconcentration factor (BCF) studies in model organisms (e.g., zebrafish) under OECD Test Guideline 305 protocols assess bioaccumulation potential .

Advanced: How can the compound’s reactivity be leveraged for functionalization in material science applications?

Answer:

The terminal alkene group enables site-specific modifications:

- Thiol-ene "click" chemistry to attach functional moieties (e.g., sulfhydryl-terminated silanes for surface coatings).

- Electrophilic addition with iodine or bromine to create intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

- Coordination chemistry with transition metals (e.g., Pd or Pt) to design catalysts or conductive polymers. Monitor fluorophilic interactions using X-ray photoelectron spectroscopy (XPS) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

- Hepatocyte cultures (e.g., HepG2 cells) to assess metabolic activation and cytotoxicity via MTT assays.

- Membrane permeability studies using artificial phospholipid bilayers (e.g., PAMPA) to predict blood-brain barrier penetration.

- Oxidative stress markers (e.g., glutathione depletion, ROS production) in primary murine macrophages .

Advanced: How do self-assembled monolayers (SAMs) of this compound behave on gold vs. silicon substrates?

Answer:

- Substrate preparation: Gold substrates require pre-treatment with piranha solution; silicon substrates use oxygen plasma cleaning.

- SAM formation kinetics: Quartz crystal microbalance with dissipation (QCM-D) monitors adsorption rates. Fluorinated chains exhibit slower packing on silicon due to weaker van der Waals interactions.

- Contact angle hysteresis: Advancing/receding angles >110° indicate high hydrophobicity on gold, while silicon substrates show ~10° lower angles due to surface roughness .

Advanced: What computational frameworks predict the compound’s interaction with biological macromolecules?

Answer:

- Molecular docking (AutoDock Vina) to simulate binding to human serum albumin (HSA) or peroxisome proliferator-activated receptors (PPARs).

- Molecular dynamics (MD) simulations (GROMACS) to study lipid bilayer penetration over 100-ns trajectories.

- Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area to predict toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.